molecular formula C8H14ClNO B2491994 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one CAS No. 2229324-44-9

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one

Cat. No.: B2491994
CAS No.: 2229324-44-9
M. Wt: 175.66
InChI Key: DJTLBWUWVUNOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a chloromethyl group, an isopropyl group, and a methyl group attached to the azetidinone ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylazetidin-2-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl benzyl ether in the presence of a base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The reaction conditions are optimized to minimize by-products and ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or acetonitrile.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or diethyl ether.

Major Products

    Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The azetidinone ring can also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one is unique due to the presence of both the isopropyl and methyl groups, which influence its reactivity and interactions with biological targets. This combination of substituents provides a balance of steric and electronic effects, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(chloromethyl)-3-methyl-1-propan-2-ylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-6(2)10-5-8(3,4-9)7(10)11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTLBWUWVUNOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C1=O)(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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